molecular formula C23H25N5O2S B2403409 2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile CAS No. 844829-27-2

2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile

Cat. No. B2403409
CAS RN: 844829-27-2
M. Wt: 435.55
InChI Key: ZHQUHFSWOYALRU-UHFFFAOYSA-N
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Description

2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile, also known as EMA401, is a small molecule drug that has been extensively researched for its potential therapeutic applications.

Mechanism of Action

2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain and inflammation. By blocking the AT2R, this compound reduces the release of pro-inflammatory cytokines and increases the release of anti-inflammatory cytokines, leading to a reduction in pain symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in preclinical and clinical studies. It is rapidly absorbed and metabolized in the body, with a half-life of approximately 2-3 hours. This compound has been shown to have a dose-dependent effect on pain reduction, with higher doses resulting in greater pain relief.

Advantages and Limitations for Lab Experiments

2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile has several advantages for lab experiments, including its high selectivity for the AT2R, minimal toxicity and side effects, and well-established synthesis method. However, its short half-life and limited bioavailability in vivo may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile, including the development of more potent and selective AT2R antagonists, the investigation of its efficacy in other pain conditions, and the exploration of its potential mechanisms of action in the regulation of pain and inflammation. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential interactions with other drugs and therapies.

Synthesis Methods

2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile is synthesized through a multi-step process that involves the reaction of 4-ethylpiperazine with 2-bromoquinoxaline to form 3-(4-ethylpiperazin-1-yl)quinoxalin-2-amine. This intermediate is then reacted with m-tolylsulfonyl chloride to obtain the final product, this compound.

Scientific Research Applications

2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile has been extensively researched for its potential therapeutic applications in various diseases, including neuropathic pain, osteoarthritis pain, and chemotherapy-induced peripheral neuropathy. Several preclinical and clinical studies have demonstrated the efficacy of this compound in reducing pain symptoms and improving quality of life in patients with these conditions.

properties

IUPAC Name

2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-2-(3-methylphenyl)sulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-3-27-11-13-28(14-12-27)23-22(25-19-9-4-5-10-20(19)26-23)21(16-24)31(29,30)18-8-6-7-17(2)15-18/h4-10,15,21H,3,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQUHFSWOYALRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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